molecular formula C16H15BrN2O3 B2897846 [2-(2-Ethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate CAS No. 1211123-60-2

[2-(2-Ethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate

Cat. No. B2897846
CAS RN: 1211123-60-2
M. Wt: 363.211
InChI Key: FUZVFCKLMWMGIE-UHFFFAOYSA-N
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Description

[2-(2-Ethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Cancer Research Applications

Research indicates that analogs related to "[2-(2-Ethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate" have shown promise in overcoming drug resistance in cancer cells. For instance, a study on ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate and its derivatives, including HA14-1, highlighted their potential in mitigating drug resistance and synergizing with various cancer therapies in leukemia cells. This research suggests that certain compounds might selectively kill drug-resistant cancer cells over parent cancer cells, highlighting their potential as treatment options for cancers with multiple drug resistance (S. Das et al., 2009).

Electrocatalytic Applications

A study explored the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, which is closely related to the chemical structure . This process was investigated in an ionic liquid, showcasing an innovative method to achieve 6-aminonicotinic acid with high yield and selectivity. Such research emphasizes the role of electrochemistry in synthesizing valuable chemical compounds, potentially impacting pharmaceutical and material sciences (Q. Feng et al., 2010).

Organic Synthesis and Ligand Design

Another study described the transformation of bromo to ester in compounds bearing a 6-bromo-2,2'-bipyridine pendant, which is relevant to the structure of interest. Such transformations facilitate the design of ligands with potential applications in labeling biological materials, underscoring the importance of these compounds in developing new chemical tools for biological research (L. Charbonnière et al., 2002).

Pharmacological Research

Research on ITH4012, a tacrine derivative, revealed its potential in reducing cell death induced by various compounds and conditions. This compound showed a protective effect against apoptosis in cell models, indicating its therapeutic potential. The study also noted the relevance of HA14-1, a compound structurally related to "this compound," in enhancing the compound's neuroprotective properties (Camilo Orozco et al., 2004).

Mechanism of Action

Mode of Action

The exact mode of action of [2-(2-Ethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate is currently unknown . These changes can affect the function of the target, leading to downstream effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, presence of other molecules, and the specific cellular environment where the compound exerts its action.

properties

IUPAC Name

[2-(2-ethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O3/c1-2-11-5-3-4-6-14(11)19-15(20)10-22-16(21)12-7-13(17)9-18-8-12/h3-9H,2,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUZVFCKLMWMGIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)COC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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